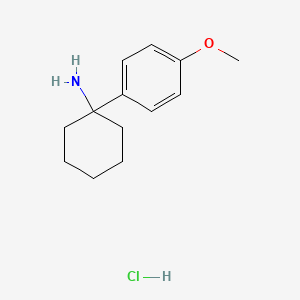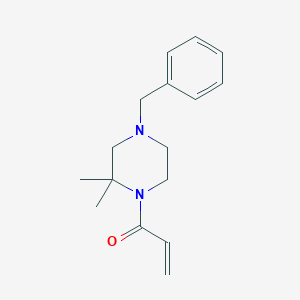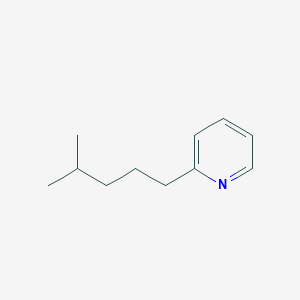![molecular formula C24H32N6O4 B2413587 9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848735-03-5](/img/structure/B2413587.png)
9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a derivative of purine . Purine derivatives have been synthesized and investigated for their potential role as antitumor agents .
Synthesis Analysis
A series of 2,6,9-trisubstituted purine derivatives have been synthesized using a three-step synthetic procedure involving microwave irradiation . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The crystal structure analysis of a similar compound revealed that the three rings, benzene ring A, imidazole ring B, and ring C, are almost planar with respect to each other .科学的研究の応用
Adenosine Receptor Antagonism
A study by Szymańska et al. (2016) investigated a series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for their affinities to adenosine receptors (ARs). The most potent A1 AR antagonist in the series was a structurally similar compound, emphasizing the importance of such structures in AR antagonism and potential therapeutic applications (Szymańska et al., 2016).
Synthesis and Fluorescence Properties
Inada et al. (1972) synthesized a series of naphthalimide derivatives, including some structurally similar to the compound . The study explored their fluorescence spectra, indicating a potential use in the field of fluorescence-based applications (Inada et al., 1972).
Anti-inflammatory Activity
Kaminski et al. (1989) explored a series of pyrimidopurinediones, demonstrating anti-inflammatory activity in an adjuvant-induced arthritis rat model. This suggests potential therapeutic applications in treating chronic inflammation (Kaminski et al., 1989).
Purine Derivative Synthesis
Hesek and Rybár (1994) reported the synthesis of thiadiazepino-[3,2-f]-purine ring systems, indicating the versatility of purine derivatives in synthesizing novel chemical structures for various applications (Hesek & Rybár, 1994).
Analgesic Activity
Zygmunt et al. (2015) explored the analgesic activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. Their findings suggest that similar compounds, like the one , might possess significant analgesic properties (Zygmunt et al., 2015).
Ligands for Serotonin Receptors
Jurczyk et al. (2004) synthesized 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives showing high affinity for 5-HT(1A) receptors. This implies potential applications in the development of drugs targeting serotonin receptors (Jurczyk et al., 2004).
Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from pyrimidin-4-yl, exhibiting analgesic and anti-inflammatory activities. This indicates that derivatives of the compound could have similar applications (Abu‐Hashem et al., 2020).
Intermolecular Interactions
Shukla et al. (2020) conducted a quantitative investigation of intermolecular interactions in a xanthine derivative, suggesting the potential for designing new materials based on such molecular interactions (Shukla et al., 2020).
Antiviral and Antihypertensive Activity
Nilov et al. (1995) studied 7,8-polymethylenepurine derivatives for antiviral and antihypertensive activities, suggesting potential therapeutic applications for similar compounds (Nilov et al., 1995).
特性
IUPAC Name |
9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O4/c1-4-34-19-7-5-18(6-8-19)29-15-17(2)16-30-20-21(25-23(29)30)26(3)24(32)28(22(20)31)10-9-27-11-13-33-14-12-27/h5-8,17H,4,9-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEOGBFCSJIKCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2413505.png)
![methyl 1-benzyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2413506.png)

![N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2413510.png)


![Pyrrolo[1,2-a]quinolin-6-amine](/img/structure/B2413515.png)
![Ethyl 4-oxo-5-[(2-phenylacetyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413516.png)



![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate](/img/structure/B2413524.png)
![(Z)-methyl 2-((2-chlorobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2413525.png)
